4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZANJHHMCRQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
This method leverages the reactivity of halogenated pyridines with phenolic aniline derivatives. A representative procedure involves:
- Reactants : 2-chloro-3-(trifluoromethyl)pyridine and 4-aminophenol.
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
- Conditions : Reflux at 80–100°C for 12–24 hours.
- Combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv), 4-aminophenol (1.2 equiv), K₂CO₃ (2.5 equiv), and TBAB (0.1 equiv) in DMF.
- Heat at 90°C for 18 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 65–78%.
Ullmann-Type Coupling
This copper-catalyzed method enhances efficiency for sterically hindered substrates:
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline (20 mol%).
- Solvent : Dimethyl sulfoxide (DMSO).
- Base : K₃PO₄.
- Conditions : 110°C for 24 hours.
- Tolerates electron-deficient pyridines.
- Reduces side reactions compared to NAS.
Yield : 70–85%.
Industrial-Scale Optimization
For large-scale synthesis, continuous flow reactors improve reproducibility:
- Reactors : Microfluidic systems with residence times of 10–30 minutes.
- Conditions : Elevated pressure (5–10 bar), 120°C.
- Purification : In-line crystallization or liquid-liquid extraction.
| Parameter | Value |
|---|---|
| Throughput | 1–5 kg/day |
| Purity | >99% (HPLC) |
| Solvent Consumption | Reduced by 40% |
Byproduct Analysis and Mitigation
Common impurities and their control:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Dimerized Aniline | Oxidative coupling | Use of antioxidant (e.g., BHT) |
| Dehalogenated Pyridine | Incomplete substitution | Excess 4-aminophenol (1.5 equiv) |
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS | 65–78 | 95–98 | Moderate |
| Ullmann Coupling | 70–85 | 97–99 | High |
| Continuous Flow | 80–90 | >99 | Industrial |
Recent Advancements
- Photoredox Catalysis : Visible-light-mediated coupling reduces reaction time to 2–4 hours with Ru(bpy)₃²⁺.
- Enzyme-Mediated Synthesis : Lipase-catalyzed etherification in non-aqueous media (yield: 55–60%).
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .
Scientific Research Applications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share structural similarities with 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline but differ in substituents, core heterocycles, or functional groups:
| Compound Name (CAS) | Structure | Key Differences | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (87170-48-7) | Pyridine with -CF₃ and two Cl substituents; aniline with Cl | C₁₂H₇Cl₂F₃N₂O | 323.10 | |
| 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (1203656-90-9) | Pyrrolopyridine core; aniline with two F atoms | C₁₃H₆ClF₅N₃O | 365.65 | |
| 3-chloro-4-(pyridin-2-ylmethoxy)aniline (524955-09-7) | Methoxy linkage via CH₂ bridge; aniline with Cl | C₁₂H₁₁ClN₂O | 234.68 | |
| 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (EP 4374877) | Dual -CF₃ groups on pyridine and benzene | C₁₃H₈F₆N₂ | 306.21 |
Key Observations :
Physicochemical Properties
Insights :
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound notable for its unique structural characteristics, which include a trifluoromethyl group attached to a pyridine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉F₃N₂O, with a molecular weight of approximately 288.2 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, facilitating interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the binding affinity to these targets, which can lead to significant biological effects, such as:
- Enzyme Inhibition : Studies indicate that it acts as an inhibitor of enzymes involved in fibrosis, particularly Lysyl Oxidase-Like 2 (LOXL2) . This inhibition can potentially mitigate fibrotic diseases by interfering with the pathways that lead to excessive tissue scarring.
- Antiproliferative Effects : The compound has shown promising results in antiproliferative assays against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) . Its mechanism may involve inducing apoptosis in cancer cells through receptor-mediated pathways.
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Fibrosis Treatment : Research demonstrated that compounds similar in structure to this compound effectively inhibited LOXL2, suggesting a potential pathway for treating fibrotic conditions such as liver fibrosis .
- Cancer Cell Line Studies : In vitro studies using MTT assays revealed that derivatives of this compound exhibited significant antiproliferative effects on several cancer cell lines. For instance, an analog showed IC50 values below 10 µM against A549 cells, indicating strong cytotoxicity .
- Microbial Activity : The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, although further detailed investigations are required to confirm these findings .
Q & A
Basic: What are the common synthetic routes for preparing 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between 3-(trifluoromethyl)pyridin-2-ol and 4-nitroaniline derivatives. Key steps include:
- Coupling Reaction : Use of potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C to facilitate ether bond formation .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine .
- Purification : Column chromatography or recrystallization to isolate the final product.
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer:
Competing side reactions (e.g., over-reduction or oxidation) can be minimized by:
- Temperature Control : Maintaining strict temperature ranges (e.g., avoiding >100°C to prevent decomposition of the trifluoromethyl group) .
- Catalyst Selection : Using palladium on carbon (Pd/C) with controlled H₂ pressure to avoid over-reduction of the pyridine ring .
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency while reducing byproduct formation .
Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis, while others emphasize traditional reflux methods .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 4.5–5.0 ppm (amine protons, if free).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 299.08 .
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from:
- Structural Variability : Minor substituent changes (e.g., replacing -OCH₃ with -CF₃) alter binding affinities. Validate using X-ray crystallography or docking studies .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using guidelines like OECD TG 455 .
Case Study : A derivative showed conflicting IC₅₀ values (2 µM vs. 10 µM) in antiproliferative assays due to varying serum concentrations in culture media .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Building Block : Used to synthesize urea derivatives (e.g., 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) with antiproliferative activity .
- Pharmacophore Optimization : The trifluoromethyl group enhances metabolic stability and target binding .
- Case Study : A derivative demonstrated sub-micromolar inhibition of kinase enzymes in cancer cell lines .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the aromatic ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd vs. Cu) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation of the amine group .
- Decomposition Pathways : Exposure to light or moisture leads to hydrolysis of the ether bond, forming 3-(trifluoromethyl)pyridin-2-ol and 4-aminophenol .
Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
- Structural Modifications :
- Prodrug Approach : Mask the amine group as an acetyl or tert-butoxycarbonyl (Boc) derivative .
Basic: What analytical methods are used to detect impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Quantify trace impurities (e.g., unreacted 4-nitroaniline) with a detection limit of 0.1% .
- ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .
Advanced: How can mechanistic studies explain unexpected regioselectivity in substitution reactions?
Methodological Answer:
- Isotopic Labeling : Use deuterated analogs to track proton transfer steps in SNAr reactions .
- Kinetic Profiling : Compare activation energies for ortho vs. para substitution using stopped-flow techniques .
Example : A study found that steric hindrance from the trifluoromethyl group directs electrophiles to the meta position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
